2-(1,4-Dioxan-2-yl)ethanamine

Description

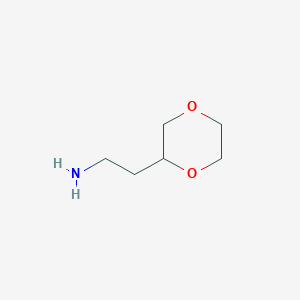

Structure

3D Structure

Properties

IUPAC Name |

2-(1,4-dioxan-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHDGOQZWAEHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933749-31-6 | |

| Record name | 2-(1,4-dioxan-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2 1,4 Dioxan 2 Yl Ethanamine

Reactions Involving the Primary Amine Functional Group

The primary amine moiety is a versatile functional group that readily participates in reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds. These reactions are fundamental to its use as a building block in organic synthesis.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amine in 2-(1,4-Dioxan-2-yl)ethanamine allows it to react with a variety of electrophiles, leading to the formation of more complex substituted amines.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically forming an amide. Common acylating agents include acyl chlorides and acid anhydrides. The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. organic-chemistry.org This is a fundamental transformation for creating amide bonds. researchgate.netnih.gov

Alkylation: The amine can be alkylated by reaction with alkyl halides through a nucleophilic substitution (Sₙ2) mechanism. youtube.com However, a significant challenge with the direct alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation.

Arylation: Modern cross-coupling methodologies enable the formation of a carbon-nitrogen bond between the amine and an aryl group. The most prominent of these are the Buchwald-Hartwig amination and the Chan-Lam coupling. wikipedia.orgnrochemistry.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides or triflates. wikipedia.orgacsgcipr.orglibretexts.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgnih.gov Solvents such as toluene (B28343) and 1,4-dioxane (B91453) are commonly used for this transformation. acsgcipr.orgnih.gov

The Chan-Lam coupling utilizes a copper catalyst to couple amines with aryl boronic acids. wikipedia.orgorganic-chemistry.org A key advantage of this method is that it can often be conducted under milder conditions, at room temperature and open to the air. wikipedia.orgorganic-chemistry.org The reaction involves the formation of a copper(III)-aryl-amide intermediate which then undergoes reductive elimination to yield the N-arylated product. wikipedia.org

| Reaction Type | Electrophile | Product Type | Key Conditions/Catalyst |

|---|---|---|---|

| Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine (B92270), Et₃N) |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine | Base, control of stoichiometry |

| Buchwald-Hartwig Arylation | Aryl Halide (Ar-X) | Aryl Amine | Palladium catalyst, phosphine ligand, base |

| Chan-Lam Arylation | Aryl Boronic Acid (Ar-B(OH)₂) | Aryl Amine | Copper catalyst (e.g., Cu(OAc)₂), base |

Condensation and Imine Formation

Primary amines, including 2-(1,4-Dioxan-2-yl)ethanamine, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.compeerj.com This reversible reaction is a cornerstone of nitrogen-containing compound synthesis. masterorganicchemistry.comnih.gov

The mechanism begins with the nucleophilic addition of the amine to the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. masterorganicchemistry.com Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product (C=N bond). masterorganicchemistry.com The reaction is often facilitated by acid catalysts and the removal of water to drive the equilibrium toward the product. peerj.com

| Carbonyl Compound | Catalyst/Conditions | Key Features |

|---|---|---|

| Aldehydes | Acid catalyst (e.g., TsOH), removal of H₂O | Generally more reactive than ketones. |

| Ketones | Acid catalyst (e.g., TsOH), removal of H₂O | Less reactive than aldehydes due to steric hindrance and electronics. |

| Various Aldehydes | Amberlyst® 15, solvent-free | Environmentally friendly conditions with a reusable heterogeneous catalyst. peerj.com |

| Aromatic Aldehydes | Microwave irradiation, solvent-free | Rapid reaction times. organic-chemistry.org |

Nucleophilic Addition Reactions

Beyond addition to carbonyl groups, the primary amine of 2-(1,4-Dioxan-2-yl)ethanamine can act as a nucleophile in other important addition reactions. A key example is the conjugate addition, or Michael addition, to α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org

In this reaction, the amine adds to the β-carbon of the Michael acceptor, which is electron-deficient due to the resonance effect of the carbonyl group. The reaction is typically base-catalyzed and results in the formation of a β-amino carbonyl compound. This process is a powerful method for forming carbon-nitrogen bonds in a 1,4-fashion. chemistrysteps.com

Formation of Amides, Ureas, and Carbamates

Derivatization of the primary amine to form amides, ureas, and carbamates is a common strategy in medicinal chemistry and materials science to modify a molecule's properties.

Amides: As mentioned in section 3.1.1, amides are readily synthesized via acylation with reagents like acyl chlorides or by coupling with carboxylic acids using activating agents such as carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents. organic-chemistry.orgfishersci.itorganic-chemistry.org

Ureas: Urea derivatives are central to many bioactive compounds. nih.gov They can be synthesized from 2-(1,4-Dioxan-2-yl)ethanamine by several methods. The most common laboratory synthesis involves the reaction of the amine with an isocyanate (R-N=C=O). asianpubs.orggoogle.com This reaction is typically rapid and high-yielding. Alternative, "greener" methods are also being developed, such as the reaction of amines with carbon dioxide (CO₂) and silylating agents to form ureas. organic-chemistry.orgnih.gov

Carbamates: Carbamates (also known as urethanes) are esters of carbamic acid. They are commonly prepared by reacting the amine with a chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate). wikipedia.org This reaction proceeds via nucleophilic acyl substitution. Another important route involves the reaction of the amine with carbon dioxide and an alkyl halide in the presence of a suitable base, which avoids the use of phosgene-derived reagents like chloroformates. google.comorganic-chemistry.orgnih.gov

| Derivative | Reagent | Functional Group Formed |

|---|---|---|

| Amide | Acyl Chloride or Carboxylic Acid + Coupling Agent | -NH-C(=O)-R |

| Urea | Isocyanate | -NH-C(=O)-NH-R |

| Carbamate | Chloroformate | -NH-C(=O)-O-R |

Transformations of the Dioxane Ring System

The 1,4-dioxane ring is a saturated cyclic diether. The ether linkages are generally stable to many reaction conditions, particularly basic and nucleophilic reagents. However, under specific, often acidic or oxidative conditions, the ring can be cleaved.

Ring-Opening and Ring-Cleavage Reactions

The cleavage of the C-O bonds in the dioxane ring typically requires harsh conditions or specific catalytic activation.

Acid-Catalyzed Cleavage: Strong Brønsted or Lewis acids can catalyze the opening of the dioxane ring. acs.orgnih.gov For example, the reaction of substituted oxetan-3-ols with diols in the presence of a strong Brønsted acid like Tf₂NH can form functionalized 1,4-dioxanes, and similar acid-catalyzed conditions can promote the reverse ring-opening reaction. acs.orgnih.gov The mechanism involves protonation of one of the ether oxygens, making it a better leaving group, followed by nucleophilic attack from a suitable species, which can lead to ring-opened products.

Organo-Catalyzed Ring-Opening Polymerization: While not a simple cleavage, studies on related structures like 1,4-dioxane-2,5-diones show that organocatalysts can promote ring-opening polymerization. nih.govresearchgate.netacs.org This demonstrates that the ester groups in these specific derivatives activate the ring towards nucleophilic attack and subsequent opening. Although 2-(1,4-Dioxan-2-yl)ethanamine lacks these activating groups, this research highlights a pathway for dioxane ring transformation under catalytic conditions.

While specific studies on the ring-cleavage of 2-(1,4-Dioxan-2-yl)ethanamine are not widely reported, the inherent chemical nature of the 1,4-dioxane structure suggests its susceptibility to cleavage under strong acidic conditions, which could compete with reactions at the amine center if not carefully controlled.

Substitution Reactions on the Dioxane Core

The 1,4-dioxane ring, while generally stable, can undergo substitution reactions, allowing for the introduction of various functional groups onto the core structure. These reactions are crucial for modifying the properties of 2-(1,4-Dioxan-2-yl)ethanamine and its analogs.

One of the primary methods to introduce alkyl substituents into the 1,4-dioxane core is through radical addition reactions. thieme-connect.de For instance, the reaction of 1,4-dioxane with alkenes like crotonic acid or its esters, mediated by a radical initiator such as di-tert-butyl peroxide, yields 2-substituted 1,4-dioxanes. thieme-connect.de This reaction typically produces a mixture of isomers, with a notable preference for the anti-Markovnikov product. thieme-connect.de The choice of initiator and reaction temperature can influence the regioselectivity of the addition. thieme-connect.de

Another versatile approach for creating substituted 1,4-dioxane derivatives begins with readily available epoxides. enamine.netepa.gov The key step in this sequence is the ring-opening of an epoxide with the monosodium salt of ethylene (B1197577) glycol. enamine.netepa.gov The resulting diol intermediate then undergoes intramolecular cyclization to form the substituted 1,4-dioxane ring. enamine.netepa.gov This method allows for the synthesis of 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives, providing a pathway to a wide range of functionalized structures. enamine.netepa.gov

Furthermore, substitution can be achieved on pre-formed dioxane rings that contain suitable leaving groups. For example, the synthesis of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride involves a key intermediate, (2S)-1,4-dioxin-2-methyl-4-methyl p-toluenesulfonate ester, where the tosylate group is displaced by methylamine (B109427) in a nucleophilic substitution reaction. google.com

The following table summarizes examples of substitution reactions on the dioxane core.

| Reactant(s) | Reagents/Conditions | Product(s) | Key Findings | Reference(s) |

| 1,4-Dioxane, Crotonic acid | di-tert-butyl peroxide, 200°C | 2-Substituted 1,4-dioxanes | Radical addition introduces alkyl substituents; favors anti-Markovnikov product. | thieme-connect.de |

| Epoxides, Ethylene glycol monosodium salt | Base-induced cyclization | 2-Mono-, 2,2-, and 2,3-disubstituted 1,4-dioxanes | Versatile method for preparing a variety of substituted dioxanes. | enamine.netepa.gov |

| (2S)-1,4-Dioxin-2-methyl-4-methyl p-toluenesulfonate ester, Methylamine | High-pressure autoclave | (2R)-(1,4-Dioxane-2-methyl)-N-methyl-methanamine hydrochloride | Nucleophilic substitution of a tosylate leaving group on a dioxane side chain. | google.com |

Stereochemical Inversion and Retention within the Dioxane Framework

The stereochemistry of the 1,4-dioxane ring is a critical aspect of its chemistry, particularly for applications in asymmetric synthesis and medicinal chemistry. The synthesis of specific stereoisomers of 2-(1,4-Dioxan-2-yl)ethanamine derivatives often requires precise control over stereocenters, involving reactions that proceed with either inversion or retention of configuration.

The synthesis of enantiomerically pure dioxane derivatives can be achieved by starting with chiral precursors. For example, (R)-2-hydroxymethyl-1,4-dioxane has been synthesized from enantiomerically pure (R)-1-O-benzylglycerol, demonstrating that the stereochemistry of the starting material can be transferred to the final dioxane product, implying retention of configuration at the stereocenter during the synthetic sequence. researchgate.net

Resolution of racemic mixtures is another common strategy to obtain stereochemically pure dioxane derivatives. 2-Hydroxymethyl-1,4-dioxane has been successfully resolved through the formation of diastereomeric salts with a chiral resolving agent like (R)- or (S)-1-phenylethylamine. researchgate.net Subsequent separation of these diastereomers and removal of the resolving agent yields the individual enantiomers. researchgate.net

In reactions involving substitution at a stereocenter on the dioxane ring or its side chain, the mechanism of the reaction dictates the stereochemical outcome. For instance, the synthesis of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine from (2S)-1,4-dioxin-2-methyl-4-methyl p-toluenesulfonate ester proceeds via a nucleophilic substitution reaction. google.com This type of reaction typically occurs with an inversion of configuration at the carbon atom bearing the leaving group, consistent with an SN2 mechanism.

The 1,4-dioxane backbone itself can serve as a chiral scaffold to influence stereochemical outcomes in other reactions. Chiral C(2)-symmetric ligands with a 1,4-dioxane framework, derived from tartrates, have been shown to be effective in asymmetric hydrogenation. nih.gov The defined stereochemistry of the dioxane backbone plays a crucial role in stabilizing the conformation of the metal-ligand chelate, which in turn controls the enantioselectivity of the hydrogenation process. nih.gov

Chemo- and Regioselective Functionalization

Chemo- and regioselectivity are paramount in the synthesis of complex molecules derived from 2-(1,4-Dioxan-2-yl)ethanamine, ensuring that reactions occur at the desired functional group and position.

Regioselectivity is clearly demonstrated in radical addition reactions to the 1,4-dioxane ring. The reaction between 1,4-dioxane and methyl crotonate, initiated by dibenzoyl peroxide at 100°C, exclusively yields the anti-Markovnikov product, 2-(1,4-dioxan-2-yl)propanoic acid methyl ester. thieme-connect.de This high degree of regioselectivity is attributed to the preferential formation of the more stable radical intermediate during the reaction sequence. thieme-connect.de

In the synthesis of more complex, polyfunctional dioxane derivatives, chemo- and regioselectivity are often controlled by the choice of reagents and reaction conditions. For example, the synthesis of specific stereoisomers of substituted dioxanes has been achieved through completely regiospecific mixed-hydride reductions of bicyclic acetal (B89532) precursors. researchgate.net This highlights how the inherent structure of a substrate can direct the outcome of a reaction.

While not directly involving the 2-(1,4-Dioxan-2-yl)ethanamine core, studies on other heterocyclic systems provide insights into potential functionalization strategies. The regioselective functionalization of quinolines, for example, has been achieved through directed metallation using specific magnesium-based reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). researchgate.net Such strategies could potentially be adapted to achieve selective C-H activation and functionalization at specific positions on the dioxane ring, provided a suitable directing group is present.

The following table provides examples of selective functionalization reactions relevant to the 1,4-dioxane scaffold.

| Substrate | Reagents | Product | Selectivity | Reference(s) |

| 1,4-Dioxane and Methyl crotonate | Dibenzoyl peroxide, 100°C | Methyl 3-(1,4-dioxan-2-yl)butanoate | Regioselective (Anti-Markovnikov addition) | thieme-connect.de |

| (1R,4S,5S)-4-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane | Mixed-hydride reduction | 5-heptadecyl-2-(hydroxymethyl)-1,4-dioxane stereoisomer | Regiospecific | researchgate.net |

Synthesis of Complex Derivatives and Conjugates for Chemical Applications

The 2-(1,4-Dioxan-2-yl)ethanamine scaffold is a valuable building block for the synthesis of more complex molecules and conjugates with potential applications in medicinal chemistry and materials science. The primary amine group serves as a versatile handle for derivatization through reactions such as alkylation, amidation, and reductive amination.

One area of application is the development of receptor ligands. For instance, derivatives of (2-phenyl-1,4-dioxan-2-yl)methylamine have been synthesized and evaluated as 5-HT1A receptor antagonists. sci-hub.se In these syntheses, the methylamine moiety is conjugated to various phenoxyethanamine structures. For example, reaction of (2-phenyl-1,4-dioxan-2-yl)methanamine with 2-(2-methoxyphenoxy)ethanamine yields 2-(2-methoxyphenoxy)-N-((2-phenyl-1,4-dioxan-2-yl)methyl)ethanamine. sci-hub.se Similarly, complex piperazine (B1678402) conjugates, such as 1-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-4-(2-methoxyphenyl)piperazine, have been prepared for the same purpose. sci-hub.se

The dioxane framework can also be incorporated into larger, more complex heterocyclic systems. An approach has been developed for the preparation of novel functionalized 1,4-dioxanes that bear an additional spiro-fused cycloalkane, piperidine (B6355638), or pyrrolidine (B122466) ring. enamine.net These complex spirocyclic compounds are considered advanced building blocks for medicinal chemistry, offering three-dimensional diversity for drug discovery programs. enamine.net

Furthermore, the dioxane moiety can be part of chiral ligands used in asymmetric catalysis. Chiral C(2)-symmetric 1,4-diphenylphosphines with a 1,4-dioxane backbone have been synthesized from tartrates. nih.gov Rhodium(I) complexes of these ligands are highly efficient catalysts for the asymmetric hydrogenation of enamides, producing chiral amines with excellent enantioselectivity (94–>99% ee). nih.gov

The synthesis of complex derivatives is often a multi-step process. For example, the synthesis of PARP1 inhibitors has involved the construction of a 2,3-dihydrobenzo[b] enamine.netnih.govdioxine-5-carboxamide core. nih.gov This involves initial esterification of 2,3-dihydroxybenzoic acid, followed by alkylation with 1,2-dibromoethane (B42909) to form the dioxane ring, and subsequent hydrolysis and amidation to yield the final complex derivative. nih.gov

The table below details the synthesis of representative complex derivatives.

| Starting Material(s) | Reagents/Conditions | Complex Derivative/Conjugate | Application | Reference(s) |

| (2-Phenyl-1,4-dioxan-2-yl)methanamine, 2-(2-Methoxyphenoxy)ethanamine | N/A | 2-(2-Methoxyphenoxy)-N-((2-phenyl-1,4-dioxan-2-yl)methyl)ethanamine | 5-HT1A receptor antagonist | sci-hub.se |

| 20, 1-(2-Methoxyphenyl)piperazine | N/A | 1-((6,6-Diphenyl-1,4-dioxan-2-yl)methyl)-4-(2-methoxyphenyl)piperazine | 5-HT1A receptor antagonist | sci-hub.se |

| Epoxides, Ethylene glycol monosodium salt | Cyclization | Spirocyclic 1,4-dioxanes with piperidine or pyrrolidine rings | Building blocks for medicinal chemistry | enamine.net |

| Tartrates | Multi-step synthesis | Chiral 1,4-diphenylphosphines with a 1,4-dioxane backbone | Ligands for asymmetric hydrogenation | nih.gov |

| 2,3-Dihydroxybenzoic acid, 1,2-Dibromoethane | Esterification, Alkylation, Hydrolysis, Amidation | 2,3-Dihydrobenzo[b] enamine.netnih.govdioxine-5-carboxamide | PARP1 inhibitors | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 2 1,4 Dioxan 2 Yl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR spectroscopy provides critical information about the number of different types of protons in a molecule and their connectivity. For 2-(1,4-Dioxan-2-yl)ethanamine, the substitution of the ethanamine group onto the 1,4-dioxane (B91453) ring breaks the parent molecule's symmetry, resulting in a more complex spectrum where all protons are chemically distinct.

The spectrum is expected to show distinct signals for the protons of the ethanamine side chain (-CH2-NH2), the methine proton at the point of substitution on the dioxane ring (O-CH-O), and the remaining methylene (B1212753) protons of the dioxane ring. Spin-spin coupling between adjacent, non-equivalent protons leads to characteristic splitting patterns (e.g., doublets, triplets, multiplets), which allows for the mapping of proton-proton connectivities. The integration of the peak areas corresponds to the number of protons responsible for each signal.

Table 4.1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-(1,4-Dioxan-2-yl)ethanamine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ (Amine) | 1.5 - 2.5 | Broad Singlet |

| -CH₂-NH₂ (Ethyl) | 2.7 - 2.9 | Triplet (t) |

| -CH₂-CH- (Ethyl) | 1.6 - 1.8 | Multiplet (m) |

| Dioxane Ring Protons | 3.4 - 3.9 | Complex Multiplets |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C, CH, CH₂, CH₃). In 2-(1,4-Dioxan-2-yl)ethanamine, all six carbon atoms are expected to be chemically non-equivalent due to the lack of symmetry. The dioxane ring, which shows a single signal at approximately 66.5 ppm in its unsubstituted form, would display four distinct signals upon substitution. The chemical shifts are influenced by the proximity of electronegative oxygen and nitrogen atoms.

Table 4.2: Predicted ¹³C NMR Chemical Shifts for 2-(1,4-Dioxan-2-yl)ethanamine.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-NH₂ (Ethyl) | 40 - 45 |

| -CH₂-CH- (Ethyl) | 30 - 35 |

| C2 (Dioxane Methine) | 70 - 75 |

Note: These are estimated chemical shifts. Actual values can be confirmed using 2D NMR techniques.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra of molecules like 2-(1,4-Dioxan-2-yl)ethanamine and for determining their stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It would show correlations between the methine proton on the dioxane ring and the adjacent methylene protons, as well as between the protons within the ethanamine side chain, confirming the molecule's connectivity. science.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This technique is crucial for the definitive assignment of each carbon atom in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum. pressbooks.pubyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as confirming the connection between the ethanamine side chain and the C2 position of the dioxane ring. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry, such as the relative orientation (axial or equatorial) of the ethanamine substituent on the dioxane ring's chair conformation.

Table 4.3: Application of 2D NMR Techniques to 2-(1,4-Dioxan-2-yl)ethanamine.

| Technique | Information Provided | Example Correlation |

|---|---|---|

| COSY | ¹H-¹H connectivity (2-3 bonds) | Proton on C2 of dioxane ring ↔ Protons on adjacent ethyl CH₂ |

| HSQC | ¹H-¹³C direct connectivity (1 bond) | Each proton signal ↔ Its directly attached carbon signal |

| HMBC | ¹H-¹³C long-range connectivity (2-3 bonds) | Amine CH₂ protons ↔ C2 of dioxane ring |

| NOESY | ¹H-¹H spatial proximity | Axial proton on C2 ↔ Axial protons on C3 and C5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 2-(1,4-Dioxan-2-yl)ethanamine (C₆H₁₃NO₂), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (131.17 g/mol ).

The fragmentation of the molecular ion provides a structural fingerprint. Common fragmentation pathways for this molecule would involve the cleavage of the dioxane ring and the ethanamine side chain. Key expected fragments include:

Loss of the amino group (-NH₂) or the entire aminoethyl radical.

Ring-opening of the dioxane moiety.

Characteristic fragments from the dioxane ring itself, such as ions at m/z 58 or 44.

Alpha-cleavage adjacent to the nitrogen atom, leading to a stable iminium ion.

Table 4.4: Predicted Key Fragments in the Mass Spectrum of 2-(1,4-Dioxan-2-yl)ethanamine.

| m/z Value | Possible Fragment Ion |

|---|---|

| 131 | [C₆H₁₃NO₂]⁺ (Molecular Ion) |

| 101 | [M - CH₂NH₂]⁺ |

| 87 | [C₄H₇O₂]⁺ (Dioxane ring fragment) |

| 58 | [C₂H₄O₂]⁺ or [C₃H₆O]⁺ (Dioxane ring fragments) |

| 44 | [C₂H₅N]⁺ or [C₂H₄O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of 2-(1,4-Dioxan-2-yl)ethanamine would be characterized by the presence of amine (N-H), ether (C-O-C), and alkane (C-H) functional groups.

Table 4.5: Characteristic IR Absorption Bands for 2-(1,4-Dioxan-2-yl)ethanamine.

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3400 - 3300 (two bands) | Medium |

| Amine | N-H Bend | 1650 - 1580 | Medium |

| Alkane | C-H Stretch | 2960 - 2850 | Strong |

The presence of two distinct bands in the N-H stretching region is a clear indicator of the primary amine (-NH₂) group. The strong absorption band around 1100 cm⁻¹ is characteristic of the C-O-C stretching of the dioxane ether linkages.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for compounds that can be obtained as single crystals. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.

For a derivative of 2-(1,4-Dioxan-2-yl)ethanamine, an X-ray crystal structure would confirm:

Conformation: The 1,4-dioxane ring typically adopts a stable chair conformation. researchgate.net

Substituent Position: It would unambiguously determine whether the ethanamine substituent occupies an axial or equatorial position on the chair conformer. The equatorial position is generally favored for steric reasons.

Intermolecular Interactions: The crystal packing would be influenced by intermolecular hydrogen bonding between the amine group of one molecule and the ether oxygens or amine nitrogen of neighboring molecules.

While a specific crystal structure for the parent compound may not be readily available, data from related 1,4-dioxane derivatives provide expected values for bond lengths and angles. researchgate.net

Table 4.6: Typical Bond Parameters Expected from X-ray Crystallography.

| Bond Type | Typical Bond Length (Å) |

|---|---|

| C-O (ether) | 1.41 - 1.43 |

| C-C (alkane) | 1.52 - 1.54 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the analysis of 2-(1,4-Dioxan-2-yl)ethanamine and its derivatives, enabling effective separation, purification, and purity assessment. The selection of a specific method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin-Layer Chromatography (TLC), is contingent upon the analyte's physicochemical properties—including polarity, volatility, and thermal stability—and the analytical objective, whether it be quantitative analysis or qualitative screening.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the separation and quantification of non-volatile or thermally sensitive compounds like 2-(1,4-Dioxan-2-yl)ethanamine. Given the compound's polar nature, attributed to the amine group and ether linkages, reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are particularly suitable modes.

In RP-HPLC, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. For amine-containing compounds, controlling the mobile phase pH is critical to ensure consistent ionization and achieve symmetrical peak shapes. The addition of modifiers like trifluoroacetic acid (TFA) or the use of buffered mobile phases can improve chromatographic performance. For enhanced retention of highly polar compounds, columns with polar-embedded or polar-end-capped stationary phases are often employed researchgate.net.

Detection can be challenging if the molecule lacks a significant UV-absorbing chromophore. In such cases, alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) provide universal detection capabilities. Furthermore, pre-column or post-column derivatization with reagents like dansyl chloride can be used to introduce a fluorescent or UV-active moiety, significantly enhancing detection sensitivity nih.gov.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient Elution A: 0.1% Formic Acid in Water B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. 2-(1,4-Dioxan-2-yl)ethanamine is sufficiently volatile for GC analysis, often providing high resolution and sensitivity researchgate.netchromatographyonline.com. The analysis of the related compound 1,4-dioxane is commonly performed using GC nih.govysi.com.

The choice of capillary column is crucial. A mid-to-high polarity column is generally preferred for analyzing polar amines to ensure good peak shape and resolution. Columns with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX) or specialized amine-deactivated phases are effective in minimizing peak tailing, a common issue with primary amines due to their interaction with active sites on the column surface.

Standard detectors include the Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, and the Mass Spectrometer (MS), which provides definitive identification based on mass spectra and fragmentation patterns nih.gov. For enhanced selectivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) can be utilized. To improve volatility and reduce peak tailing, derivatization of the primary amine group, for example through silylation, can be performed prior to analysis.

| Parameter | Condition |

|---|---|

| Column | PEG-based capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or 230 °C (MS Transfer Line) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method widely used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and assessing purity sigmaaldrich.comchemistryhall.com.

For 2-(1,4-Dioxan-2-yl)ethanamine, silica (B1680970) gel plates are a suitable stationary phase due to their polarity. The mobile phase typically consists of a mixture of organic solvents. To achieve optimal separation and prevent streaking or tailing of the basic amine spot, a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) is often added to the eluent system.

Visualization of the separated spots on the TLC plate can be accomplished by several methods. If the compound or its impurities are UV-active, they can be seen under a UV lamp (typically at 254 nm). For compounds lacking a UV chromophore, various staining reagents can be used. Ninhydrin is a highly specific stain for primary and secondary amines, producing a characteristic purple-colored spot upon heating. A potassium permanganate (B83412) stain is another general-purpose visualizing agent that reacts with oxidizable functional groups, including amines.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum backing |

| Mobile Phase | Dichloromethane : Methanol : Ammonium Hydroxide (90:9:1, v/v/v) |

| Visualization | UV light (254 nm) followed by staining with Ninhydrin solution and heating |

| Expected Rf | ~0.4 (Value is dependent on exact conditions) |

Chiroptical Characterization Techniques (e.g., VCD, CD) for Enantiomeric Purity

The presence of a stereocenter at the C2 position of the dioxane ring renders 2-(1,4-Dioxan-2-yl)ethanamine a chiral molecule. Chiroptical spectroscopic techniques, which rely on the differential interaction of chiral molecules with polarized light, are essential for determining enantiomeric purity and absolute configuration nih.gov. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD) are two such powerful methods.

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared range, measuring the difference in absorbance between left and right circularly polarized light associated with molecular vibrations wikipedia.orgjascoinc.com. VCD is exceptionally sensitive to the three-dimensional molecular structure. A key application of VCD is the unambiguous determination of the absolute configuration of a chiral molecule in solution nih.gov. This is achieved by comparing the experimental VCD spectrum with a theoretical spectrum generated through quantum chemical calculations, such as Density Functional Theory (DFT) wikipedia.orgnih.gov. For the enantiomers of 2-(1,4-Dioxan-2-yl)ethanamine, their VCD spectra are expected to be perfect mirror images—equal in intensity but opposite in sign—while their standard infrared (IR) absorption spectra would be identical nih.gov.

Electronic Circular Dichroism (CD) measures the differential absorption of circularly polarized light in the ultraviolet-visible (UV-Vis) region, probing the electronic transitions of a molecule nih.gov. Similar to VCD, the enantiomers of a chiral compound produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess (ee) of the sample, making it a valuable tool for quantifying enantiomeric purity. While the native 2-(1,4-Dioxan-2-yl)ethanamine may lack strong chromophores for conventional CD analysis, derivatization with a chromophoric agent can induce measurable CD signals.

A highly effective modern approach involves coupling HPLC with a CD detector (HPLC-CD) nih.gov. This hyphenated technique allows for the simultaneous separation of the target compound from impurities using a standard (achiral) HPLC column, while the in-line CD detector provides real-time information on the enantiomeric composition of the eluting peak. This method can serve as a rapid and efficient alternative to developing dedicated chiral separation methods for enantiomeric purity assessment nih.gov.

| Technique | Principle | Primary Application |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized infrared radiation. wikipedia.org | Determination of absolute configuration (by comparison with DFT calculations) and conformational analysis in solution. nih.gov |

| Electronic Circular Dichroism (CD) | Differential absorption of left vs. right circularly polarized UV-Vis radiation. nih.gov | Quantification of enantiomeric purity and excess (ee). Can be coupled with HPLC for online analysis. nih.gov |

Computational and Theoretical Studies on 2 1,4 Dioxan 2 Yl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For 2-(1,4-Dioxan-2-yl)ethanamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, would be employed to optimize the molecule's geometry and investigate its electronic properties. researchgate.net

The key outputs of such a study are the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For 2-(1,4-Dioxan-2-yl)ethanamine, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amino group, making it the principal site for electrophilic attack. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions.

| Parameter | Definition | Formula | Predicted Significance for 2-(1,4-Dioxan-2-yl)ethanamine |

|---|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | - | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | - | Indicates electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | ELUMO - EHOMO | ΔE = ELUMO - EHOMO | A smaller gap suggests higher reactivity |

| Ionization Potential (IP) | Energy required to remove an electron | IP ≈ -EHOMO | Relates to the molecule's ability to undergo oxidation |

| Electron Affinity (EA) | Energy released when an electron is added | EA ≈ -ELUMO | Relates to the molecule's ability to undergo reduction |

| Absolute Electronegativity (χ) | The power of an atom to attract electrons to itself | χ ≈ (IP + EA) / 2 | Measures the overall electron-attracting tendency |

| Chemical Hardness (η) | Resistance to change in electron distribution | η ≈ (IP - EA) / 2 | A larger value indicates greater stability |

| Chemical Softness (S) | Reciprocal of hardness | S = 1 / η | A larger value indicates higher reactivity |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) provide highly accurate descriptions of molecular systems.

Conformational Analysis and Stereochemical Preferences

The flexibility of the 1,4-dioxane (B91453) ring dominates the conformational landscape of 2-(1,4-Dioxan-2-yl)ethanamine. Theoretical studies on the parent 1,4-dioxane molecule have established that it exists predominantly in a chair conformation. acs.orgresearchgate.net Ab initio and DFT calculations consistently identify the chair form as the global energy minimum. dntb.gov.ua Higher-energy twist-boat conformations also exist, but they are significantly less populated at room temperature. researchgate.net The transition state connecting the chair and twist-boat forms is a half-chair structure. acs.org

For 2-(1,4-Dioxan-2-yl)ethanamine, the ethanamine substituent at the C2 position introduces stereochemical considerations. The substituent can occupy either an axial or an equatorial position on the chair conformer.

Equatorial Conformer: The substituent points away from the ring, minimizing steric interactions with the axial hydrogens and the lone pairs of the ring oxygen atoms. This is generally the more stable conformation.

Axial Conformer: The substituent is oriented parallel to the principal axis of the ring, leading to greater steric strain (1,3-diaxial interactions).

Therefore, the conformational equilibrium is expected to be overwhelmingly dominated by the chair conformation with the 2-ethanamine group in the equatorial position.

| Conformer | Description | Relative Energy (kcal/mol) (based on 1,4-Dioxane) | Expected Population |

|---|---|---|---|

| Chair | Lowest energy, staggered arrangement | 0.00 | >99% |

| Twist-Boat | Flexible, higher energy form | ~6-7 | <1% |

| Boat | Transition state, not a stable minimum | Higher | Negligible |

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling can be used to simulate the pathways of chemical reactions, providing insight into reaction mechanisms and kinetics. acs.org For 2-(1,4-Dioxan-2-yl)ethanamine, this could involve modeling its synthesis or its degradation. For example, the synthesis of substituted dioxanes can occur via a Williamson ether synthesis strategy. rsc.org A computational study could model this reaction by locating the transition state for the nucleophilic attack and calculating the activation energy, thereby predicting the reaction rate and feasibility.

Similarly, the degradation pathways, such as oxidation, could be simulated. researchgate.net Such simulations would likely show that the initial steps involve hydrogen abstraction, either from the C-H bonds adjacent to the ring oxygens or from the amino group. Subsequent steps would involve ring-opening reactions. x-mol.net By mapping the potential energy surface, computational models can identify the most favorable reaction pathways and the key intermediates involved.

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. DFT is the most common method for predicting NMR, IR, and Raman spectra. researchgate.net

To predict the NMR spectrum, the Gauge-Independent Atomic Orbital (GIAO) method is typically used in conjunction with a DFT functional. nih.gov After geometry optimization, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. mdpi.com

For vibrational spectra (IR and Raman), the process involves calculating the second derivatives of the energy with respect to atomic positions to determine the frequencies and intensities of the vibrational modes. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, so they are typically scaled by an empirical factor to improve agreement with experimental data.

| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| -CH2-NH2 (ethylamine) | ~2.8 - 3.0 | ~40 - 45 |

| -CH- (C2 of dioxane) | ~3.6 - 3.8 | ~70 - 75 |

| -CH2- (C3/C5 of dioxane) | ~3.4 - 3.7 | ~65 - 70 |

| -CH2- (C6 of dioxane) | ~3.5 - 3.8 | ~65 - 70 |

| -NH2 | Broad, ~1.5 - 2.5 | - |

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |

|---|---|---|

| N-H stretch (amine) | 3300 - 3500 | Medium (doublet) |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H bend (amine) | 1590 - 1650 | Medium |

| C-O-C stretch (ether) | 1080 - 1150 | Strong |

Applications in Chemical Research and Beyond Excluding Biomedical/clinical

As a Versatile Building Block in Organic Synthesis

The presence of a reactive primary amine and a stable heterocyclic dioxane ring system positions 2-(1,4-Dioxan-2-yl)ethanamine as a versatile building block in the field of organic synthesis. chemimpex.comenamine.net The dioxane moiety often imparts favorable properties such as increased stability and solubility in various solvents, while the amine group provides a reactive handle for a multitude of chemical transformations, including amination and coupling reactions. chemimpex.com

Precursor for Complex Heterocyclic Systems

Primary amines are fundamental starting materials for the construction of a vast array of nitrogen-containing heterocycles. While specific examples detailing the use of 2-(1,4-Dioxan-2-yl)ethanamine for this purpose are not extensively documented in dedicated studies, its chemical nature allows for its participation in established synthetic routes. The amine group can act as a nucleophile in reactions designed to form rings, which is a cornerstone of heterocyclic chemistry.

For instance, it can be envisioned as a reactant in condensation reactions with dicarbonyl compounds to form pyrroles, or in multi-component reactions to build more complex heterocyclic frameworks. The dioxane ring remains as a bulky, polar substituent on the resulting heterocycle, potentially influencing the molecule's conformation, solubility, and interactions with other molecules. The synthesis of functionalized 1,4-dioxanes bearing additional piperidine (B6355638) or pyrrolidine (B122466) rings has been demonstrated, highlighting the utility of the dioxane scaffold in creating advanced building blocks for medicinal chemistry. enamine.net

Formation of High-Value Chemical Intermediates

One of the most significant roles of substituted dioxanes is as intermediates in the synthesis of more complex and valuable molecules, particularly for the pharmaceutical and agrochemical industries. chemimpex.com The 1,4-dioxane (B91453) unit can be incorporated into a larger molecular structure and carried through several synthetic steps before being potentially modified or serving as a key structural element in the final product.

Research has shown that the 1,4-dioxane ring can be directly functionalized through C-H activation and coupled with other molecules. For example, a copper-catalyzed oxidative cross-coupling reaction has been used to synthesize 2-(1,4-Dioxan-2-yl)-1-phenyl-2-(phenylamino)ethan-1-one from 1,4-dioxane and 1-phenyl-2-(phenylamino)ethan-1-one. thieme-connect.de This demonstrates a method by which the dioxane scaffold can be integrated into complex structures. The ethanamine side chain of the title compound provides a straightforward point of attachment for building out such complex intermediates. The synthesis of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride as an important intermediate for a tyrosinase inhibitor further underscores the value of this class of compounds. google.com

| Product | Reactants | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|

| 2-(1,4-Dioxan-2-yl)-1-phenyl-2-(phenylamino)ethan-1-one | 1-Phenyl-2-(phenylamino)ethan-1-one, 1,4-Dioxane | CuCl₂, t-BuOOH | 75% | thieme-connect.de |

| (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol | Epichlorohydrin, 2-Chloroethanol | Salen catalyst | N/A | google.com |

| Functionalized 1,4-dioxanes with spirocyclic piperidine rings | Epoxides, Ethylene (B1197577) glycol monosodium salt | N/A (Multi-step) | N/A | enamine.net |

Role in Polymer Chemistry and Material Science

The bifunctional nature of 2-(1,4-Dioxan-2-yl)ethanamine suggests potential applications in the development of novel polymers and the modification of material surfaces.

Monomer or Modifier in Polymer Synthesis

A closely related compound, enamine.netthieme-connect.deDioxan-2-yl-methylamine, is noted for its use in producing specialty polymers, where it can impart unique properties like improved flexibility and durability. chemimpex.com By analogy, 2-(1,4-Dioxan-2-yl)ethanamine could serve a similar function. Its primary amine group can react with monomers containing functional groups like carboxylic acids or epoxides to form polyamides or polyepoxides, respectively.

In such polymers, the bulky and polar 1,4-dioxane group would be incorporated as a pendant group along the polymer chain. This could influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical characteristics. While the ring-opening polymerization of other dioxane-based monomers like 1,4-dioxan-2-one (B42840) is a known method for producing biodegradable polyesters, the use of 2-(1,4-Dioxan-2-yl)ethanamine would lead to polymers with different structures and potential applications. researchgate.net

Surface Modification Applications

The amine functionality of 2-(1,4-Dioxan-2-yl)ethanamine makes it a candidate for surface modification applications. Primary amines can be covalently attached to surfaces that have been pre-functionalized with reactive groups such as epoxides, isocyanates, or carboxylic acids. This process allows for the alteration of a material's surface properties. For example, grafting this compound onto a surface could increase its hydrophilicity due to the polar nature of the dioxane ring's ether linkages. Such modifications are crucial in fields where surface interactions, such as adhesion or biocompatibility, need to be controlled. The ability of the dioxane ring to form stable derivatives further enhances its utility in materials science. chemimpex.com

Contributions to Biochemical Research (Structural and Mechanistic, not therapeutic)

In biochemical research, the focus is often on understanding the structure and function of biological macromolecules and the mechanisms of biological pathways. Small molecules with well-defined three-dimensional structures are essential tools in these investigations. The 1,4-dioxane ring provides a rigid, chair-like conformation that can be used as a scaffold to present other functional groups in specific spatial orientations.

The related compound enamine.netthieme-connect.deDioxan-2-yl-methylamine is employed in studies related to enzyme activity and metabolic pathways. chemimpex.com Molecules containing the dioxane-amine motif can be synthesized and used as probes to explore the binding sites of enzymes or receptors. For example, a derivative of (1,4-dioxan-2-yl)methanamine serves as a key intermediate in the synthesis of a tyrosinase inhibitor, which is used to study the melanin (B1238610) production pathway. google.com By designing and synthesizing libraries of compounds based on the 2-(1,4-Dioxan-2-yl)ethanamine scaffold, researchers can investigate structure-activity relationships, helping to map out the topology of protein binding pockets and understand the forces that govern molecular recognition in biological systems.

Probes for Enzyme Activity Studies

There is no specific information available in scientific literature detailing the use of 2-(1,4-Dioxan-2-yl)ethanamine as a probe for enzyme activity studies.

In general, enzyme-activated fluorescent probes are powerful tools for monitoring enzyme dynamics in biological systems. drugtargetreview.com These probes are typically composed of a fluorophore, a linker, and a recognition unit that is a substrate for the target enzyme. drugtargetreview.com The probe is designed to be non-fluorescent or have low fluorescence until it interacts with the specific enzyme. nih.gov Upon enzymatic cleavage of the recognition unit, a change in the electronic properties of the fluorophore occurs, leading to a detectable fluorescent signal. drugtargetreview.com This "turn-on" mechanism allows for the sensitive and selective detection of enzyme activity in real-time and in complex environments, including living cells. drugtargetreview.comnih.gov The design of these probes often involves sophisticated organic synthesis to link the enzyme-specific moiety to a fluorescent reporter molecule.

Tools for Investigating Metabolic Pathways

Currently, there is no published research on the application of 2-(1,4-Dioxan-2-yl)ethanamine as a tool for investigating metabolic pathways.

The study of metabolic pathways is crucial for understanding the biochemical processes within living organisms. oup.com A variety of chemical tools are employed for this purpose, with one of the most prominent techniques being the use of isotopically labeled compounds. By replacing atoms such as carbon, hydrogen, or nitrogen with their heavier isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can trace the journey of a molecule through various metabolic reactions. quora.com Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to detect the labeled metabolites and their products, providing a detailed map of the metabolic network. quora.com Furthermore, metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, utilizes advanced analytical platforms to identify and quantify numerous metabolites simultaneously, offering a snapshot of the metabolic state.

Environmental Applications: Development of Biodegradable Materials

There is a lack of scientific data on the use of 2-(1,4-Dioxan-2-yl)ethanamine in the development of biodegradable materials.

However, the 1,4-dioxane structural motif is present in a class of biodegradable polymers known as poly(1,4-dioxan-2-one) (PPDO). researchgate.net These polymers are aliphatic poly(ester-ether)s synthesized through the ring-opening polymerization of 1,4-dioxan-2-one. researchgate.netcmu.edu The presence of both ester and ether linkages in the polymer backbone makes them susceptible to hydrolytic and enzymatic degradation. tandfonline.commdpi.com The biodegradability of these materials, coupled with their favorable mechanical properties, has led to their investigation for various applications, including in the medical field. researchgate.net The degradation of PPDO is influenced by factors such as its molecular weight and crystallinity. researchgate.net Research into copolymers of 1,4-dioxan-2-one with other cyclic esters aims to tailor the degradation rate and mechanical properties for specific applications. acs.org

Future Research Directions for 2 1,4 Dioxan 2 Yl Ethanamine

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 2-(1,4-Dioxan-2-yl)ethanamine and its derivatives is a primary area for future research. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future efforts should focus on catalytic and atom-economical transformations.

One promising approach involves the catalytic dimerization of ethylene (B1197577) oxide or the reaction of ethylene glycol with suitable starting materials to form the 1,4-dioxane (B91453) ring in a more sustainable manner. For instance, the use of solid acid catalysts like ZrO2/TiO2 has shown high conversion and selectivity for 1,4-dioxane synthesis from oxirane at low temperatures, offering an environmentally friendly alternative to corrosive homogeneous catalysts. mdpi.com

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Dimerization of Ethylene Oxide Derivatives | High atom economy, potential for continuous flow processes. | Catalyst development for high selectivity towards the desired substituted dioxane. |

| One-Pot Multicomponent Reactions | Reduced reaction time, lower solvent usage, simplified purification. | Identification of compatible catalysts and reaction conditions for sequential transformations. |

| Use of Bio-based Feedstocks | Reduced reliance on petrochemicals, improved sustainability profile. | Development of efficient conversion pathways from biomass to key intermediates. |

Exploration of Under-Investigated Reactivity Patterns

The reactivity of 2-(1,4-Dioxan-2-yl)ethanamine is largely dictated by the primary amine group. While standard amine reactions such as acylation, alkylation, and sulfonylation are expected, the influence of the adjacent dioxane ring on the reactivity of the ethanamine side chain is an area ripe for investigation. The ether oxygens of the dioxane ring could potentially influence the nucleophilicity of the amine through intramolecular hydrogen bonding or by affecting the local solvent environment.

Future studies should systematically explore the reactivity of the N-H bonds in a variety of transformations. For example, its utility in reductive alkylations to form secondary and tertiary amines with the 2-(2-hydroxyethoxy)ethylamino unit could be a valuable synthetic tool. google.com The investigation of its role in coupling reactions, such as those catalyzed by transition metals, could lead to the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Furthermore, the reactivity of the C-H bonds within the 1,4-dioxane ring, particularly at the 2-position, could be explored. While radical additions to the 1,4-dioxane core have been reported, the directing effect of the ethanamine substituent on such reactions is unknown. rsc.org

Advanced Chiral Synthesis and Stereocontrol Strategies

2-(1,4-Dioxan-2-yl)ethanamine possesses a chiral center at the 2-position of the dioxane ring. The synthesis and separation of its enantiomers are crucial for applications where stereochemistry plays a critical role, such as in pharmaceuticals and chiral catalysis. Future research should focus on developing highly stereoselective synthetic routes to access enantiopure forms of the compound.

One promising avenue is the use of chiral catalysts in the formation of the dioxane ring or in the introduction of the ethanamine moiety. For instance, kinetic resolution techniques have been successfully employed in the synthesis of chiral (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride, achieving high enantiomeric excess. researchgate.net This approach could be adapted for the synthesis of 2-(1,4-Dioxan-2-yl)ethanamine.

Another strategy involves the use of chiral starting materials. The synthesis of enantiomerically pure 2-hydroxymethyl-1,4-dioxane has been achieved through resolution via diastereomeric salt formation, and this chiral intermediate could serve as a precursor for the synthesis of enantiopure 2-(1,4-Dioxan-2-yl)ethanamine. mdpi.com

Table 2: Strategies for Chiral Synthesis

| Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer. | High enantioselectivity, catalytic turnover. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Can be highly effective for specific substrates. |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials derived from natural sources. | Access to specific stereoisomers. |

| Diastereomeric Salt Resolution | Separation of enantiomers through the formation and crystallization of diastereomeric salts. | A well-established and often effective method. |

Integration into Supramolecular Chemistry and Nanomaterials

The bifunctional nature of 2-(1,4-Dioxan-2-yl)ethanamine makes it an attractive building block for the construction of supramolecular assemblies and the functionalization of nanomaterials. The primary amine can participate in hydrogen bonding, electrostatic interactions, and covalent bond formation, while the dioxane ring can engage in weaker interactions and provides a specific conformational geometry.

Future research could explore the use of this compound in the design of macrocycles and cages through self-assembly processes. The ability of 1,4-dioxane to form inclusion complexes with other molecules suggests that derivatives of 2-(1,4-Dioxan-2-yl)ethanamine could act as hosts for specific guest molecules. nih.gov This could lead to applications in sensing, separation, and drug delivery.

In the realm of nanomaterials, the amine group can be used to anchor the molecule to the surface of nanoparticles, such as gold or silica (B1680970), thereby modifying their surface properties. This functionalization could be used to improve the dispersibility of nanoparticles in various media or to introduce specific recognition sites for targeted applications.

Application in Green Chemistry Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on 2-(1,4-Dioxan-2-yl)ethanamine should be guided by these principles, focusing on the use of renewable resources, the reduction of waste, and the use of safer solvents and reagents.

The development of synthetic routes that utilize bio-based starting materials would be a significant step towards a more sustainable production process. mdpi.com Furthermore, exploring solvent-free reaction conditions or the use of greener solvents, such as water or supercritical fluids, would minimize the environmental footprint of its synthesis and derivatization. researchgate.net

The catalytic transformations of 2-(1,4-Dioxan-2-yl)ethanamine should be designed to be highly efficient and selective, minimizing the formation of byproducts. The use of recyclable catalysts would further enhance the sustainability of these processes. researchgate.net

Table 3: The Twelve Principles of Green Chemistry

| Principle | Description |

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary or innocuous wherever possible. |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. |

| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |

Mechanistic Elucidation of Complex Transformations

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of 2-(1,4-Dioxan-2-yl)ethanamine is essential for the rational design of new and improved chemical processes. While mechanistic studies on this specific compound are scarce, future research should employ a combination of experimental and computational methods to elucidate the pathways of key transformations.

For example, kinetic studies of its N-alkylation or acylation reactions could provide insights into the role of the dioxane moiety in modulating the reactivity of the amine group. Computational modeling, such as density functional theory (DFT) calculations, could be used to investigate transition state geometries and activation energies, providing a detailed picture of the reaction coordinates.

Furthermore, the mechanism of formation of the 1,4-dioxane ring in novel synthetic routes should be investigated. For instance, in the catalytic synthesis from oxirane, it is proposed that both Brønsted and Lewis acids on the catalyst surface play a synergistic role in the ring-opening and dimerization steps. mdpi.com A detailed mechanistic understanding of these processes would enable the optimization of catalyst design and reaction conditions for improved efficiency and selectivity.

Q & A

Basic: What safety protocols should be followed when handling 2-(1,4-Dioxan-2-yl)ethanamine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE):

- Eye/Face Protection: Use safety goggles and face shields compliant with NIOSH or EN 166 standards.

- Skin Protection: Wear nitrile or neoprene gloves; inspect gloves for integrity before use. Dispose of contaminated gloves following hazardous waste protocols .

- Respiratory Protection: For aerosol exposure, use NIOSH-approved P95 respirators (US) or EN 143-certified P1 masks (EU) .

- Ventilation: Ensure fume hoods are used during synthesis or handling to minimize inhalation risks.

- Spill Management: Avoid drainage contamination; use inert absorbents (e.g., vermiculite) for spills and dispose of as hazardous waste .

Basic: How can researchers characterize the purity and structural identity of 2-(1,4-Dioxan-2-yl)ethanamine?

Answer:

- Analytical Techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the ethanamine backbone and dioxane ring substitution patterns. Compare with reference spectra from databases like PubChem .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS): Confirm molecular weight (CHNO) via ESI-MS or GC-MS .

- Crystallography: For crystalline derivatives, employ SHELX software for structure refinement and validation .

Advanced: What computational methods are effective in predicting the electronic and thermodynamic properties of 2-(1,4-Dioxan-2-yl)ethanamine?

Answer:

- Density Functional Theory (DFT):

- Use hybrid functionals (e.g., B3LYP) to calculate bond dissociation energies, HOMO-LUMO gaps, and partial charges. Basis sets like 6-311++G(d,p) are recommended for accuracy .

- Thermochemical Analysis: Benchmark atomization energies and ionization potentials against experimental data to validate computational models .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to study conformational stability of the dioxane ring .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of 2-(1,4-Dioxan-2-yl)ethanamine?

Answer:

- Multi-Technique Validation:

- Data Cross-Referencing: Compare experimental IR stretching frequencies (e.g., C-O-C in dioxane) with DFT-predicted vibrational spectra .

Intermediate: What synthetic routes are available for preparing 2-(1,4-Dioxan-2-yl)ethanamine, and how can reaction conditions be optimized?

Answer:

- Synthetic Pathways:

- Optimization Tips:

Advanced: How does the 1,4-dioxane ring influence the biological activity of 2-(1,4-Dioxan-2-yl)ethanamine in neurotransmitter studies?

Answer:

- Structure-Activity Relationship (SAR):

- Toxicity Considerations: Monitor for potential hepatotoxicity linked to 1,4-dioxane degradation products (e.g., ethylene glycol) using in vitro HepG2 cell assays .

Basic: What are the environmental exposure controls for 2-(1,4-Dioxan-2-yl)ethanamine in laboratory waste?

Answer:

- Waste Segregation: Collect aqueous waste separately from organic solvents to prevent dioxane leaching into waterways .

- Neutralization: Treat acidic or basic waste streams with pH adjustment (6–8) before disposal .

- Biodegradation Studies: Use activated sludge assays to assess microbial degradation rates under aerobic conditions .

Advanced: What strategies can mitigate the formation of byproducts during the synthesis of 2-(1,4-Dioxan-2-yl)ethanamine?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.